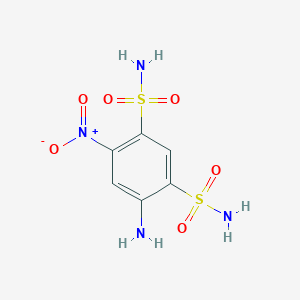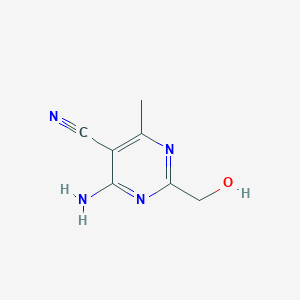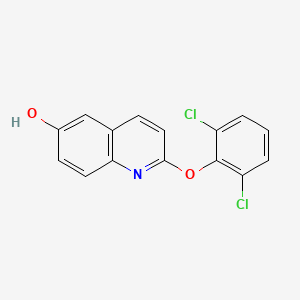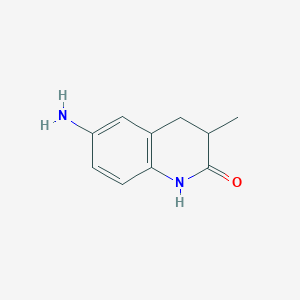
4-Amino-6-nitrobenzene-1,3-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-nitrobenzene-1,3-disulfonamide is an organic compound with the molecular formula C6H7N3O6S2 It is characterized by the presence of amino, nitro, and disulfonamide functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-nitrobenzene-1,3-disulfonamide typically involves the nitration of 4-Aminobenzene-1,3-disulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-6-nitrobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles such as halides, alkoxides, or amines, often in the presence of a base and under reflux conditions.
Major Products Formed:
Reduction: 4,6-Diaminobenzene-1,3-disulfonamide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-nitrobenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-nitrobenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and disulfonamide groups can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-chlorobenzene-1,3-disulfonamide: This compound has a chlorine atom instead of a nitro group and is used as an intermediate in the synthesis of pharmaceuticals.
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: This compound contains a trifluoromethyl group and is studied for its potential use as a carbonic anhydrase inhibitor.
Uniqueness: 4-Amino-6-nitrobenzene-1,3-disulfonamide is unique due to the presence of both nitro and disulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C6H8N4O6S2 |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
4-amino-6-nitrobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H8N4O6S2/c7-3-1-4(10(11)12)6(18(9,15)16)2-5(3)17(8,13)14/h1-2H,7H2,(H2,8,13,14)(H2,9,15,16) |
InChI-Schlüssel |
IBNXNSNZXLVXSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])S(=O)(=O)N)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)




![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)





